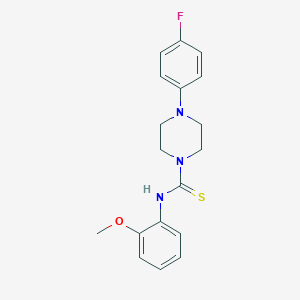
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide, also known as pFPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Wirkmechanismus
The mechanism of action of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of COX-2 enzymes, which are responsible for inflammation and pain. Additionally, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. These activities of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide can reduce inflammation and pain in animal models. It has also been found to protect against oxidative stress and prevent cellular damage. Furthermore, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is its high purity and stability, which makes it suitable for various laboratory experiments. However, due to its synthetic nature, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide may not accurately represent the biochemical and physiological effects of naturally occurring compounds. Additionally, more research is needed to determine the optimal dosage and administration of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide for therapeutic purposes.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide. Firstly, more studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects. Secondly, the potential use of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide in combination with other drugs for cancer treatment should be explored. Finally, the development of novel delivery systems for 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide could enhance its therapeutic efficacy.
Conclusion:
In conclusion, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic compound that has shown promising therapeutic potential in various fields of research. Its anti-inflammatory, analgesic, and antioxidant activities, as well as its ability to induce apoptosis in cancer cells, make it a promising candidate for drug development. However, further research is needed to fully understand the mechanism of action and optimize its therapeutic use.
Synthesemethoden
The synthesis of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide involves the reaction of 4-Fluoroaniline with 2-Methoxybenzaldehyde, followed by the addition of piperazine and carbon disulfide. The resulting product is then purified using column chromatography. This method has been widely used to obtain high yield and purity of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide.
Wissenschaftliche Forschungsanwendungen
PFPP has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory, analgesic, and antioxidant activities. Furthermore, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide has been found to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
Produktname |
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
|---|---|
Molekularformel |
C18H20FN3OS |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H20FN3OS/c1-23-17-5-3-2-4-16(17)20-18(24)22-12-10-21(11-13-22)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3,(H,20,24) |
InChI-Schlüssel |
AQMJQNVIYVALTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Kanonische SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)








![1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215746.png)

